molecular formula C6H10ClN3 B1394250 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1187830-85-8

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1394250
CAS No.: 1187830-85-8
M. Wt: 159.62 g/mol
InChI Key: LVDGPTTXPPHTCS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C6H9N3. It has been mentioned in patents and scientific literature, often in the context of its potential use as a medicament . The compounds of this class act on the TASK-1 potassium channel and are suitable for the treatment or prevention of atrial arrhythmias, such as atrial fibrillation (AF) or atrial flutter .


Molecular Structure Analysis

The molecular weight of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is 123.16 . The InChI code is 1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Corrosion Inhibition : Pyrazolopyridine derivatives have been studied for their potential as corrosion inhibitors. Dandia et al. (2013) explored the use of these derivatives in preventing corrosion of mild steel in hydrochloric acid, indicating their effectiveness in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Antiproliferative Activity : Pawar et al. (2017) synthesized pyrazolo[3,4-c]pyridine derivatives and evaluated their antiproliferative activity against various cancer cell lines. This suggests their potential in the development of new cancer therapies (Pawar, Pansare, & Shinde, 2017).

  • Phosphodiesterase Inhibition : Duplantier et al. (2007) improved the potency and physical properties of a series of pyrazolo[3,4-c]pyridine derivatives, developing potent inhibitors of human eosinophil phosphodiesterase. This has implications in treating diseases like asthma (Duplantier et al., 2007).

  • Inhibitors for Mycobacterium tuberculosis : Samala et al. (2013) found that certain pyrazolo[4,3-c]pyridine derivatives are active against Mycobacterium tuberculosis, suggesting their use in developing treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

  • Optical and Quantum Electronics : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and explored their use in optical and quantum electronic applications, indicating potential in material science and engineering (El-Menyawy, Zedan, & Nawar, 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to the active site, thereby preventing the target’s normal function .

Biochemical Pathways

If it indeed inhibits c-met kinase like its analogs , it could affect pathways related to cell growth and survival.

Result of Action

If it acts similarly to its analogs , it could potentially inhibit cell growth and survival by blocking the function of its target.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby influencing various signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering the activity of these transcription factors, this compound can impact the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonds, van der Waals forces, and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as protection from light and storage at low temperatures . Over time, however, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the modulation of specific signaling pathways and metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, it may inhibit or activate enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic flux and the levels of specific metabolites . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and efficacy, as it needs to reach its target sites to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of this compound is essential for its role in regulating cellular functions and biochemical pathways.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDGPTTXPPHTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1187830-85-8
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30677340
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-44-1, 1187830-85-8
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
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Reactant of Route 6
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